molecular formula C7H4Cl3F B1582446 2-Fluorobenzotrichloride CAS No. 488-98-2

2-Fluorobenzotrichloride

Cat. No. B1582446
CAS RN: 488-98-2
M. Wt: 213.5 g/mol
InChI Key: JYLVSNNSOWDQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluorobenzotrichloride is a chemical compound with the molecular formula C7H4Cl3F . It is used for laboratory research purposes .


Molecular Structure Analysis

The molecular structure of 2-Fluorobenzotrichloride is represented by the linear formula FC6H4CCl3 . It has a molecular weight of 213.46 .


Physical And Chemical Properties Analysis

2-Fluorobenzotrichloride is a liquid at 20 degrees Celsius . It has a boiling point of 75 °C at 5.3 mmHg , and a density of 1.453 g/mL at 25 °C . The refractive index (n20/D) is 1.543 .

Scientific Research Applications

Chemosensor for CO2 Detection

A novel application of related compounds to 2-Fluorobenzotrichloride is found in the development of chemosensors for detecting carbon dioxide (CO2). A sensor utilizing fluoride activation of a benzobisimidazolium salt was developed, which operates without an external base. This method, employing N-heterocyclic carbene intermediates reacting with CO2, highlights a novel approach in CO2 sensing technologies (Guo et al., 2012).

Environmental Microbiology

In environmental microbiology, research has shown that specific bacteria can utilize 2-fluorobenzoic acid (a compound related to 2-Fluorobenzotrichloride) as a carbon source. This demonstrates the potential of these bacteria for bioremediation purposes, particularly in environments contaminated with fluorinated compounds (Goldman, Milne, & Pignataro, 1967).

Metal-Organic Frameworks in Chemistry

2-Fluorobenzotrichloride-related compounds like 2-fluorobenzoic acid have been used in synthesizing rare-earth metal-organic frameworks (MOFs). These structures, featuring fluoro bridging groups, are significant in the field of material science for their unique properties and potential applications in catalysis, gas storage, and more (Vizuet et al., 2021).

Anaerobic Degradation Studies

Anaerobic degradation of 2-fluorobenzoate by denitrifying bacteria has been observed, offering insights into the microbial degradation pathways of fluorinated compounds. This research is relevant for understanding the environmental fate of such compounds and their potential impact on ecosystems (Schennen, Braun, & Knackmuss, 1985).

Fluoride Ion Sensing and Removal

Significant research has been conducted on fluoride ion complexation and sensing, given its importance in environmental and health contexts. Studies involve the use of organoboron compounds and other innovative methods for detecting and removing fluoride ions from water sources, highlighting the relevance of fluorinated compounds in analytical chemistry and environmental science (Wade et al., 2010).

Safety And Hazards

2-Fluorobenzotrichloride is classified as a skin irritant and can cause serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If it comes into contact with the skin, it should be washed off with plenty of water .

Future Directions

The future directions for 2-Fluorobenzotrichloride are not explicitly mentioned in the search results .

properties

IUPAC Name

1-fluoro-2-(trichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3F/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLVSNNSOWDQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(Cl)(Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060075
Record name 2-Fluorobenzotrichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorobenzotrichloride

CAS RN

488-98-2
Record name 1-Fluoro-2-(trichloromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=488-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-fluoro-2-(trichloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-fluoro-2-(trichloromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Fluorobenzotrichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-fluoro-α,α,α-trichlorotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.993
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluorobenzotrichloride
Reactant of Route 2
Reactant of Route 2
2-Fluorobenzotrichloride
Reactant of Route 3
Reactant of Route 3
2-Fluorobenzotrichloride
Reactant of Route 4
2-Fluorobenzotrichloride
Reactant of Route 5
2-Fluorobenzotrichloride
Reactant of Route 6
Reactant of Route 6
2-Fluorobenzotrichloride

Citations

For This Compound
2
Citations
G Angelini, M Speranza, AP Wolf, CY Shiue - Radiochimica Acta, 1990 - degruyter.com
… trioxide was obtained from Matheson Coleman and Bell; aluminium trichloride, antimony trifluoride, 4-aminobenzotrifluoride 15, 4-chlorobenzotrichloride 5, 2-fluorobenzotrichloride 6, 4-…
Number of citations: 4 www.degruyter.com
T Kohn, WA Arnold, AL Roberts - Environmental science & …, 2006 - ACS Publications
Cross-correlations of rate constants between a system of interest and a better-defined one have become popular as a tool in studying transformations of organic pollutants. A slope of …
Number of citations: 14 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.